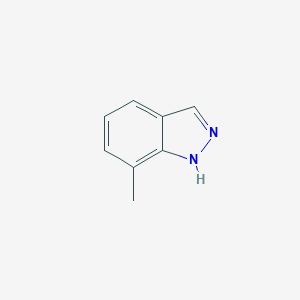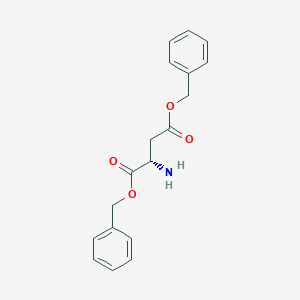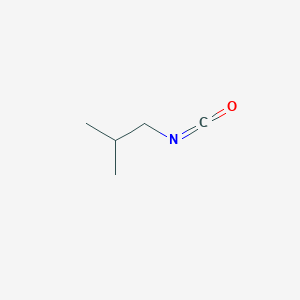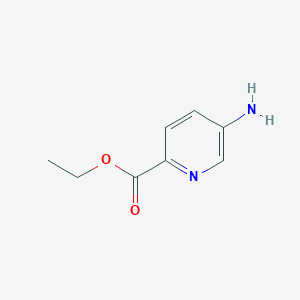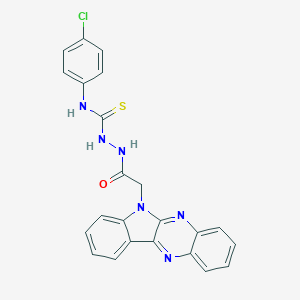
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide, commonly known as IQ-1S, is a small molecule compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the natural compound indole, which is found in many plants and animals. IQ-1S has shown promising results in various studies, particularly in its ability to modulate the activity of certain enzymes and signaling pathways in cells.
Wirkmechanismus
The mechanism of action of IQ-1S involves the inhibition of the tankyrase enzymes, which are involved in the regulation of the Wnt signaling pathway. Tankyrase enzymes catalyze the poly-ADP-ribosylation of the Axin protein, leading to its degradation and the activation of the β-catenin protein. IQ-1S binds to the PARP domain of the tankyrase enzymes, preventing their activity and stabilizing the Axin protein. This inhibition leads to the downregulation of the Wnt signaling pathway and the inhibition of cell proliferation.
Biochemische Und Physiologische Effekte
IQ-1S has been shown to have a number of biochemical and physiological effects in cells. In addition to its effects on the Wnt signaling pathway, IQ-1S has been shown to inhibit the activity of the PARP enzymes, which are involved in DNA repair and cell survival. This inhibition leads to an increase in DNA damage and apoptosis in cancer cells. IQ-1S has also been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB signaling pathway, which plays a key role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
IQ-1S has a number of advantages for use in lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has been extensively studied and has a well-characterized mechanism of action. IQ-1S is also highly selective for the tankyrase enzymes, making it a useful tool compound for studying the Wnt signaling pathway. However, there are also limitations to the use of IQ-1S in lab experiments. It is a potent inhibitor of the tankyrase enzymes, which can lead to off-target effects and toxicity in cells. Additionally, IQ-1S is not suitable for in vivo experiments due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are many potential future directions for the study of IQ-1S. One area of focus is the development of more selective and potent tankyrase inhibitors. This could lead to the development of new therapies for cancer and other diseases that involve dysregulation of the Wnt signaling pathway. Another area of focus is the study of the role of IQ-1S in stem cell biology and tissue regeneration. IQ-1S has been shown to promote the differentiation of stem cells into specific cell types, which could have applications in regenerative medicine. Finally, the study of IQ-1S in combination with other compounds or therapies could lead to new treatment strategies for a variety of diseases.
Synthesemethoden
IQ-1S can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 2-((4-chlorophenyl)amino)thiocarbonyl)hydrazide, which is then reacted with 6H-Indolo(2,3-b)quinoxaline-6-acetic acid to produce IQ-1S. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
IQ-1S has been extensively studied for its potential applications in scientific research. One of its primary uses is as a tool compound to study the activity of the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation. IQ-1S has been shown to selectively inhibit the activity of the tankyrase enzymes, which are key regulators of the Wnt signaling pathway. This inhibition leads to the stabilization of the Axin protein, which in turn inhibits the activity of the downstream β-catenin protein. By modulating the activity of this pathway, IQ-1S has potential applications in the study of cancer, stem cell biology, and tissue regeneration.
Eigenschaften
CAS-Nummer |
116989-62-9 |
|---|---|
Produktname |
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide |
Molekularformel |
C23H17ClN6OS |
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]thiourea |
InChI |
InChI=1S/C23H17ClN6OS/c24-14-9-11-15(12-10-14)25-23(32)29-28-20(31)13-30-19-8-4-1-5-16(19)21-22(30)27-18-7-3-2-6-17(18)26-21/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
InChI-Schlüssel |
AWHKIPIUIGJVGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
Andere CAS-Nummern |
116989-62-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



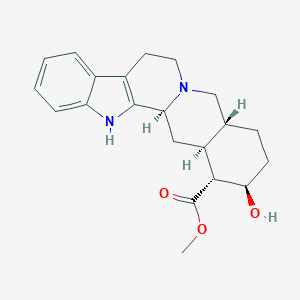
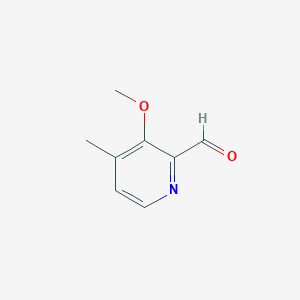
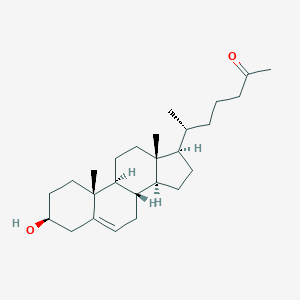
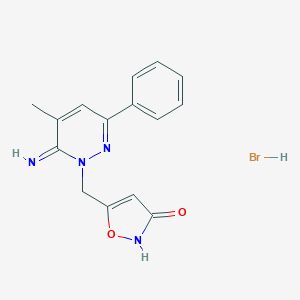
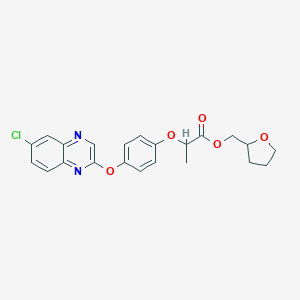
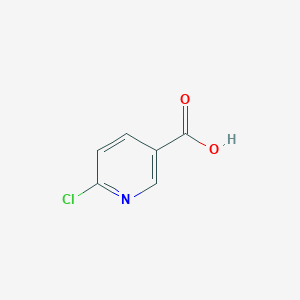
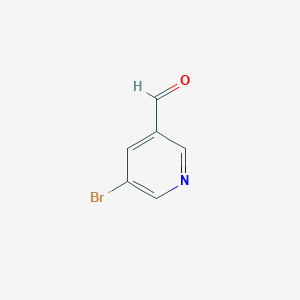
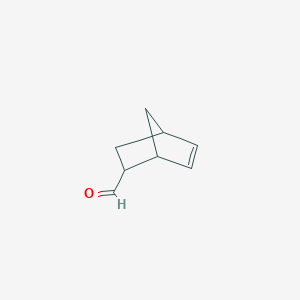
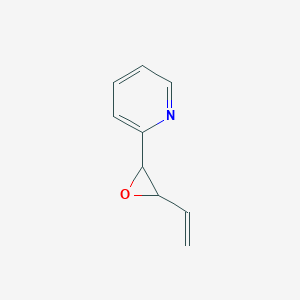
![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)
